molecular formula C27H27F3N4O2S B4323466 2-AMINO-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4323466
M. Wt: 528.6 g/mol
InChI Key: RDTZVFNOEGVYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that features a variety of functional groups, including an amino group, a thienyl group, a morpholinylmethyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps, each requiring specific reagents and conditions. One common method involves the following steps:

    Formation of the Thienyl Intermediate: The thienyl group is synthesized through a series of reactions starting from thiophene. Methylation and subsequent functionalization with a morpholinylmethyl group are key steps in this process.

    Quinoline Ring Formation: The hexahydroquinoline ring is formed through a cyclization reaction involving an appropriate precursor. This step often requires the use of strong acids or bases as catalysts.

    Coupling Reactions: The thienyl intermediate is then coupled with the quinoline ring system. This step typically involves the use of coupling reagents such as EDCI or DCC.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and quinoline rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Halogenated reagents are often used in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents such as bromoethane in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thienyl group.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Introduction of various alkyl or aryl groups at the amino position.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its various functional groups allow it to interact with a wide range of biological molecules.

Medicine

In medicinal chemistry, this compound is of interest due to its potential as a drug candidate. Its ability to interact with multiple biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-[5-methyl-4-(morpholin-4-ylmethyl)-2-thienyl]-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but lacks the trifluoromethyl group.

    2-amino-4-[5-methyl-4-(morpholin-4-ylmethyl)-2-thienyl]-5-oxo-1-[2-(chloromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but has a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-AMINO-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE makes it unique. This group can significantly enhance the compound’s lipophilicity and metabolic stability, making it a more promising candidate for drug development.

Properties

IUPAC Name

2-amino-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F3N4O2S/c1-16-17(15-33-9-11-36-12-10-33)13-23(37-16)24-18(14-31)26(32)34(21-7-4-8-22(35)25(21)24)20-6-3-2-5-19(20)27(28,29)30/h2-3,5-6,13,24H,4,7-12,15,32H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTZVFNOEGVYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4C(F)(F)F)N)C#N)CN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-AMINO-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-AMINO-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-AMINO-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
Reactant of Route 5
2-AMINO-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
2-AMINO-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

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